molecular formula C12H17NO2 B3159884 3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester CAS No. 865139-47-5

3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester

Cat. No. B3159884
CAS RN: 865139-47-5
M. Wt: 207.27 g/mol
InChI Key: QNSROWXTMDAOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester (AMPPE) is a synthetic compound used in various scientific research applications. It is a derivative of the naturally occurring amino acid phenylalanine, and is a component of many proteins. AMPPE has a wide range of uses in laboratory experiments, including in the study of enzyme kinetics, protein structure, and drug discovery.

Scientific Research Applications

3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester has a wide range of applications in scientific research. It is used in enzyme kinetics studies, to investigate the structure and function of proteins, and in drug discovery. It is also used in biochemistry to study the structure and function of enzymes, and in molecular biology to study the structure and function of DNA. In addition, this compound is also used in the study of cell signaling pathways, and in the study of gene expression.

Mechanism of Action

The mechanism of action of 3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester is not fully understood. However, it is believed that the compound binds to specific receptors on the surface of cells, which then leads to the activation of various cellular processes. This is believed to be the basis of its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound binds to specific receptors on the surface of cells, which then leads to the activation of various cellular processes. These processes may include the regulation of gene expression, protein synthesis, and enzyme activity. In addition, this compound may also modulate the activity of neurotransmitters, hormones, and other signaling molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester in laboratory experiments include its low cost and ease of synthesis. In addition, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, which can limit its use in certain experiments. In addition, the compound is not very stable in acidic or basic solutions, which can also limit its use in certain experiments.

Future Directions

There are many potential future directions for 3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester research. One potential direction is to further investigate the biochemical and physiological effects of the compound. This could include studying the effects of this compound on gene expression, protein synthesis, and enzyme activity. In addition, further research could be done to investigate the therapeutic potential of this compound, as well as its potential for use in drug discovery. Finally, further research could be done to investigate the mechanism of action of this compound, as well as its potential for use in drug delivery systems.

properties

IUPAC Name

ethyl 3-(4-amino-2-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)7-5-10-4-6-11(13)8-9(10)2/h4,6,8H,3,5,7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSROWXTMDAOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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